2-({8-bromo-4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({8-bromo-4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-cyclohexylacetamide is a complex organic compound with a unique structure that includes a brominated indole moiety fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8-bromo-4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-cyclohexylacetamide typically involves multi-step organic reactions The process begins with the preparation of the indole and pyrimidine precursors, followed by their fusion and subsequent bromination
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the carbonyl groups, potentially leading to debromination or alcohol formation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or debrominated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where brominated indole derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 2-({8-bromo-4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-cyclohexylacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The brominated indole moiety may play a key role in binding to these targets, while the sulfanyl and N-cyclohexylacetamide groups could modulate the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- **2-({8-bromo-4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-methylacetamide
- **2-({8-bromo-4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-ethylacetamide
Uniqueness
The uniqueness of 2-({8-bromo-4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-cyclohexylacetamide lies in its specific structural features, such as the cyclohexylacetamide group, which may confer distinct physicochemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C24H23BrN4O2S |
---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
2-[(8-bromo-4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C24H23BrN4O2S/c25-15-11-12-19-18(13-15)21-22(27-19)23(31)29(17-9-5-2-6-10-17)24(28-21)32-14-20(30)26-16-7-3-1-4-8-16/h2,5-6,9-13,16,27H,1,3-4,7-8,14H2,(H,26,30) |
InChI Key |
ZEBKCLXJCSXTQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=C3C=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.